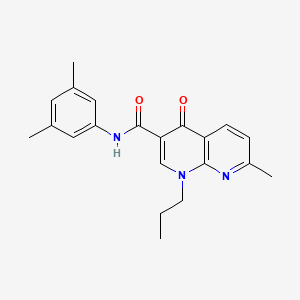
N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with different reagents, the mechanism of its reactions, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Cytotoxic Activity
Studies have indicated that derivatives of benzo[b][1,6]naphthyridines, structurally related to the query compound, exhibit potent cytotoxic properties. For example, carboxamide derivatives demonstrated significant growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds achieving IC(50) values less than 10 nM. These findings suggest potential applications in cancer therapy due to their high efficacy in preclinical models (Deady et al., 2003).
Synthesis Methods
Research on the synthesis of related compounds has provided insights into efficient methodologies for creating derivatives with potential biological activities. For instance, the development of a three-component, one-pot synthesis method for 1,8-naphthyridine and isoxazole derivatives illustrates a versatile approach to synthesizing structurally diverse compounds. Such methods contribute to the broader exploration of naphthyridine derivatives for various applications, including their potential use as pharmaceutical agents (Guleli et al., 2019).
Pharmacological Potential
Further investigations into the pharmacological potential of naphthyridine derivatives have identified compounds with promising activities. For instance, axially chiral 1,7-naphthyridine-6-carboxamide derivatives showed excellent NK(1) antagonistic activities, both in vitro and in vivo, pointing to their potential for treating bladder function disorders (Natsugari et al., 1999). Additionally, the development of a liquid chromatography-mass spectrometry (LC-MS) assay for the determination of anti-cancer agents like SN 28049 highlights the ongoing efforts to understand and utilize these compounds in therapeutic contexts (Lukka et al., 2008).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1-propyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-5-8-24-12-18(19(25)17-7-6-15(4)22-20(17)24)21(26)23-16-10-13(2)9-14(3)11-16/h6-7,9-12H,5,8H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAJRBHDQRZBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
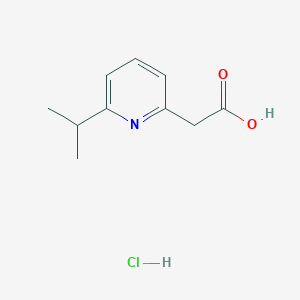
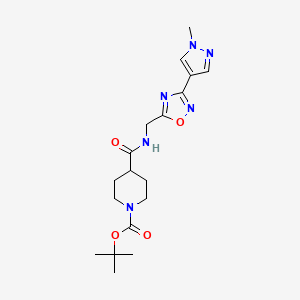
![Methyl 3-[[(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2722556.png)
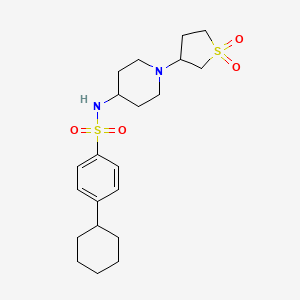
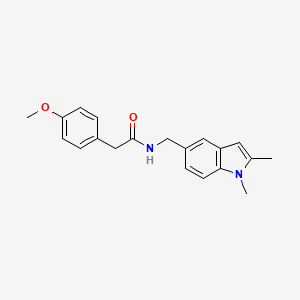
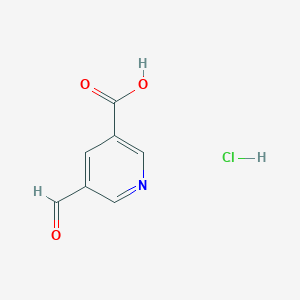
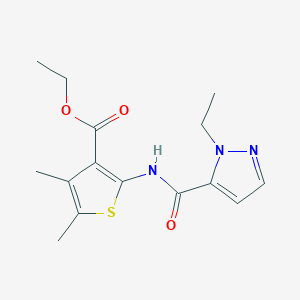
![N,6-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2722566.png)
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2722567.png)
![N-(3-{5-[1-(1H-indol-6-ylcarbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)propanamide](/img/structure/B2722568.png)
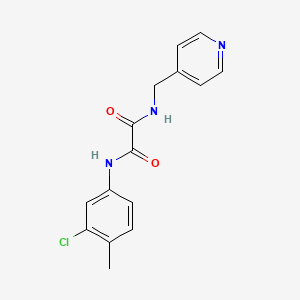

![4,5-Dimethyl-6-(4-methylphenyl)-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2722572.png)
![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2722575.png)
